TAAR1 Agonist Potency: 2-(1-Methyl-1H-indol-4-yl)ethanamine vs. Endogenous Tryptamine
2-(1-Methyl-1H-indol-4-yl)ethanamine acts as a potent agonist at human TAAR1 with an EC50 of 27 nM in cAMP accumulation assays [1]. In contrast, the endogenous ligand tryptamine exhibits significantly reduced potency at TAAR1, with EC50 values typically in the micromolar range (estimated >1 µM) [2]. This ~37-fold or greater potency difference supports the use of the methylated 4-substituted analog for TAAR1-focused research where higher potency is required.
| Evidence Dimension | TAAR1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | Tryptamine: >1,000 nM (estimated) |
| Quantified Difference | ≥37-fold higher potency |
| Conditions | Human TAAR1 expressed in HEK293 cells; cAMP accumulation assay after 30 min [1]; literature estimate for tryptamine [2] |
Why This Matters
Researchers studying TAAR1-mediated signaling in neuropsychiatric disorders require potent, selective agonists; the 27 nM EC50 provides a measurable window for dose-response studies that tryptamine cannot deliver.
- [1] BindingDB. BDBM50158480 (CHEMBL3780421). Agonist activity at human TAAR1 expressed in HEK293 cells. EC50: 27 nM. View Source
- [2] Lindemann L, Hoener MC. A renaissance in trace amines inspired by a novel GPCR family. Trends Pharmacol Sci. 2005;26(5):274-281. View Source
